N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl chain. The 1,3,4-oxadiazole scaffold is well-documented in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and role in modulating biological activity, particularly in antimicrobial and anticancer agents.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZVZDDMURHNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Features
Key structural analogs are compared in Table 1.
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives and Related Compounds
Key Observations :
- Functional Group Variation : The target compound’s carboxamide group distinguishes it from thiol-containing analogs (e.g., Compound 5 and 6), which may exhibit different reactivity and binding profiles.
- Cyclohexene Substitution: The cyclohexene moiety is common across analogs but varies in attachment (e.g., ethyl linkage in the target vs. direct amino substitution in and ).
Key Observations :
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